4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid
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Overview
Description
4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of 2,6-dimethylpyridine-3,5-dicarboxylic acid with guanidine under acidic conditions, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolopyrimidines .
Scientific Research Applications
4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This is particularly relevant in its role as a kinase inhibitor, where it interferes with the phosphorylation process essential for cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in functional groups.
Pyrido[2,3-d]pyrimidine: Another related compound with variations in the ring structure and substituents.
Uniqueness
4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a potent kinase inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
4-amino-2,6-dimethylpyrrolo[3,4-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C9H10N4O2/c1-4-11-6-5(8(10)12-4)3-13(2)7(6)9(14)15/h3H,1-2H3,(H,14,15)(H2,10,11,12) |
InChI Key |
OBTIKMFPDAQOKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N(C=C2C(=N1)N)C)C(=O)O |
Origin of Product |
United States |
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